Cas no 2171818-39-4 (2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid)

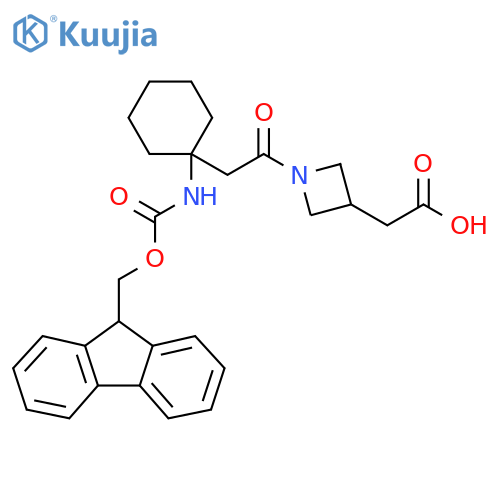

2171818-39-4 structure

商品名:2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid

2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid

- 2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid

- EN300-1518224

- 2171818-39-4

-

- インチ: 1S/C28H32N2O5/c31-25(30-16-19(17-30)14-26(32)33)15-28(12-6-1-7-13-28)29-27(34)35-18-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h2-5,8-11,19,24H,1,6-7,12-18H2,(H,29,34)(H,32,33)

- InChIKey: RCNCYWROKPVDDP-UHFFFAOYSA-N

- ほほえんだ: O=C(CC1(CCCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CC(=O)O)C1

計算された属性

- せいみつぶんしりょう: 476.23112213g/mol

- どういたいしつりょう: 476.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 8

- 複雑さ: 766

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1518224-50mg |

2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid |

2171818-39-4 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1518224-100mg |

2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid |

2171818-39-4 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1518224-10.0g |

2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid |

2171818-39-4 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1518224-1000mg |

2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid |

2171818-39-4 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1518224-2500mg |

2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid |

2171818-39-4 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1518224-10000mg |

2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid |

2171818-39-4 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1518224-0.05g |

2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid |

2171818-39-4 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1518224-0.5g |

2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid |

2171818-39-4 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1518224-5.0g |

2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid |

2171818-39-4 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1518224-0.25g |

2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid |

2171818-39-4 | 0.25g |

$3099.0 | 2023-06-05 |

2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

2171818-39-4 (2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid) 関連製品

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬